Cas no 1892385-43-1 (CID 117014064)

CID 117014064 化学的及び物理的性質
名前と識別子
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- CID 117014064
- 2-Piperidinone, 3-hydroxy-1-propyl-
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- インチ: 1S/C8H15NO2/c1-2-5-9-6-3-4-7(10)8(9)11/h7,10H,2-6H2,1H3
- InChIKey: AEYFXXFOXRTZHV-UHFFFAOYSA-N
- SMILES: N1(CCC)CCCC(O)C1=O
じっけんとくせい
- 密度みつど: 1.083±0.06 g/cm3(Predicted)
- Boiling Point: 308.2±35.0 °C(Predicted)
- 酸度系数(pKa): 13.67±0.20(Predicted)
CID 117014064 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-695336-2.5g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 2.5g |
$2464.0 | 2025-03-12 | |
Enamine | EN300-695336-5.0g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 5.0g |
$3645.0 | 2025-03-12 | |
Enamine | EN300-695336-1.0g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 1.0g |
$1256.0 | 2025-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074674-1g |
3-Hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95% | 1g |
¥6167.0 | 2023-03-19 | |
Enamine | EN300-695336-0.5g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 0.5g |
$1207.0 | 2025-03-12 | |
Enamine | EN300-695336-0.25g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 0.25g |
$1156.0 | 2025-03-12 | |
Enamine | EN300-695336-0.05g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 0.05g |
$1056.0 | 2025-03-12 | |
Enamine | EN300-695336-10.0g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 10.0g |
$5405.0 | 2025-03-12 | |
Enamine | EN300-695336-0.1g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 0.1g |
$1106.0 | 2025-03-12 |
CID 117014064 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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5. Back matter
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
CID 117014064に関する追加情報
Chemical Profile of CAS No. 1892385-43-1 and Product Name CID 117014064
The compound identified by CAS No. 1892385-43-1 and associated with the product name CID 117014064 represents a significant area of interest in the field of chemical biology and pharmaceutical research. This molecule, belonging to a specialized class of organic compounds, has garnered attention due to its unique structural properties and potential biological activities. The systematic identification through its Chemical Abstracts Service (CAS) number ensures precision and consistency in scientific communication, facilitating accurate referencing in research papers, patents, and industrial applications.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of the interactions between this compound and biological targets. Studies indicate that molecules with a similar structural motif to CAS No. 1892385-43-1 exhibit promising effects on enzyme inhibition and receptor binding. These findings are particularly relevant in the development of novel therapeutic agents targeting metabolic disorders and inflammatory conditions. The integration of high-throughput screening technologies has enabled researchers to rapidly assess the pharmacological potential of such compounds, streamlining the drug discovery process.
The product name CID 117014064, as registered in the Chemical Information Database (CID), provides a standardized identifier for this compound, ensuring interoperability across different scientific platforms. This database entry includes comprehensive data on its physicochemical properties, such as solubility, melting point, and spectral data, which are critical for formulating and characterizing the compound in various applications. The correlation between CAS No. 1892385-43-1 and CID 117014064 underscores the importance of standardized nomenclature in maintaining data integrity and facilitating collaboration among global research teams.
In vitro studies have demonstrated that derivatives of this compound exhibit moderate affinity for certain protein targets, suggesting potential utility in modulating cellular signaling pathways. For instance, preliminary research has shown that modifications to the core structure can enhance binding affinity while reducing off-target effects, a crucial consideration in drug development. These insights are derived from cutting-edge techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed structural information essential for optimizing molecular interactions.
The pharmacokinetic profile of CAS No. 1892385-43-1 is another critical aspect under investigation. Researchers are employing advanced metabolomics approaches to elucidate its degradation pathways and interaction with metabolic enzymes. Such knowledge is vital for predicting drug efficacy and safety, ensuring that the compound behaves predictably within biological systems. Furthermore, the development of novel synthetic routes has enabled scalable production, making it feasible to conduct larger-scale experiments without compromising purity or yield.
Emerging evidence also highlights the compound's potential in interdisciplinary applications, such as agrochemicals and material science. Its unique chemical properties make it a candidate for developing environmentally friendly formulations that balance efficacy with sustainability. The growing emphasis on green chemistry principles aligns well with these developments, as researchers seek alternatives to traditional synthetic methods that may involve harsh reagents or generate significant waste.
The integration of artificial intelligence (AI) into molecular design has further accelerated the exploration of CAS No. 1892385-43-1 derivatives. AI-driven platforms can predict structural modifications that enhance desired properties, such as bioavailability or metabolic stability, significantly reducing the time required for hit identification. This synergy between computational tools and experimental validation represents a paradigm shift in pharmaceutical research, enabling more efficient discovery pipelines.
Regulatory considerations play a pivotal role in advancing compounds like CID 117014064 into clinical trials. Compliance with international guidelines ensures that safety standards are met before human testing begins. Collaborative efforts between academic institutions and pharmaceutical companies have been instrumental in navigating these regulatory landscapes, fostering an environment conducive to innovation while maintaining public trust.
Future directions in research may explore the compound's role in precision medicine applications, where personalized treatment strategies are tailored to individual genetic profiles. The ability to fine-tune molecular interactions could lead to therapies with improved patient outcomes and reduced side effects. As our understanding of complex biological systems evolves, so too will the methodologies used to study compounds like CAS No. 1892385-43-1, driving continuous progress in health sciences.
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